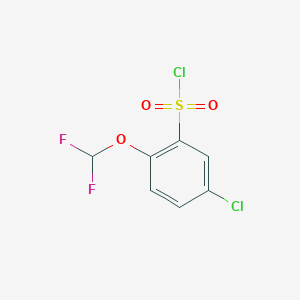

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

5-chloro-2-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O3S/c8-4-1-2-5(14-7(10)11)6(3-4)15(9,12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJHCKWXCWYMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride, also known by its CAS number 1082821-83-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity with nucleophiles. The presence of the chloro and difluoromethoxy substituents contributes to its unique chemical behavior, making it a suitable candidate for various synthetic applications in pharmaceuticals.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its sulfonyl chloride group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of target molecules, leading to various biological effects, including:

- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer signaling pathways. This inhibition can disrupt tumor growth and angiogenesis .

- Apoptosis Induction : By altering signaling pathways, the compound may induce apoptosis in cancer cells, promoting programmed cell death.

Cellular Effects

Research indicates that compounds similar to this compound can influence cellular processes such as:

- Cell Proliferation : Inhibition of cell cycle progression has been observed, particularly in cancer cell lines.

- Gene Expression Modulation : The compound may affect the expression of genes involved in cell survival and proliferation through interactions with transcription factors .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

- Anticancer Properties : A study focused on the synthesis and evaluation of similar sulfonyl chlorides demonstrated their effectiveness as multikinase inhibitors. These compounds showed comparable potency to established drugs like sunitinib in inhibiting VEGFR-2, a critical target in cancer therapy .

- Toxicological Profiles : Investigations into related chlorinated compounds have highlighted potential toxicity concerns, including hepatotoxicity and nephrotoxicity at higher doses. Understanding these effects is crucial for assessing the safety profile of new derivatives .

- Metabolic Pathways : The metabolism of sulfonyl chlorides often involves cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that may contribute to both therapeutic effects and toxicity .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Substituent Effects: Fluorinated vs. Non-Fluorinated Ether Groups

a. 5-Chloro-2-(trifluoromethoxy)benzene-1-sulfonyl chloride (CAS: 1334411-81-2)

- Substituents : Trifluoromethoxy (-OCF₃) at position 2.

- However, this compound is listed as discontinued, possibly due to synthetic challenges or stability issues .

b. 5-Fluoro-2-methoxybenzene-1-sulfonyl chloride (CAS: 67475-56-3)

- Substituents : Methoxy (-OCH₃) at position 2, fluorine at position 4.

- Comparison : The methoxy group is less electron-withdrawing than difluoromethoxy, leading to reduced reactivity of the sulfonyl chloride group. This highlights the role of fluorination in modulating electronic properties .

c. 5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride (CAS: 1245529-73-0)

- Substituents : Isopropoxy (-OCH(CH₃)₂) at position 2.

- Comparison: The bulky isopropoxy group introduces steric hindrance, which may reduce reaction rates compared to the smaller difluoromethoxy group. This compound is noted for high purity (≥97%) and use in API intermediates .

Positional Isomerism and Structural Analogues

a. 3-(Difluoromethoxy)benzene-1-sulfonyl chloride (CAS: 351003-38-8)

- Substituents : Difluoromethoxy at position 3.

- Comparison : Positional isomerism shifts the electronic effects, altering reactivity and interaction with biological targets. This compound is utilized in medicinal chemistry for its balanced electronic properties .

b.

- Substituents : Chlorine at position 5, fluorines at positions 2 and 4.

- Comparison : The additional fluorine at position 4 increases electron-withdrawing effects but lacks the ether oxygen, reducing solubility in polar solvents compared to difluoromethoxy analogues .

Complex Ether Substituents

a. 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride (CAS: 1343835-30-2)

- Substituents : Branched methoxypropoxy group at position 2.

- Comparison : The extended ether chain enhances lipophilicity, making this compound suitable for hydrophobic drug candidates. However, synthesis costs are higher due to the complex substituent .

b. 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride (CID: 44220951)

- Substituents : Methoxyethoxy (-OCH₂CH₂OCH₃) at position 2.

- Comparison : The ethoxy spacer increases molecular flexibility and solubility in aqueous media, contrasting with the rigid difluoromethoxy group .

Métodos De Preparación

Sulfonylation and Chlorination Approach

A common synthetic route involves:

- Starting from 5-chloro-2-(difluoromethoxy)benzene or its derivatives.

- Introduction of the sulfonyl group by reaction with sulfur trioxide or chlorosulfonic acid.

- Conversion of the sulfonic acid intermediate to the sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride.

This method requires anhydrous conditions and temperature control to avoid decomposition or side reactions.

Detailed Experimental Data and Reaction Conditions

The following table summarizes key experimental parameters and yields from a patent describing related sulfonyl chloride and sulfonamide derivatives, which inform preparation strategies for 5-chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride:

This two-step process illustrates the careful balance of solvent choice, temperature, and reagent ratios to maximize yield and purity.

Mechanistic Insights

- Sulfonyl Chloride Formation: The sulfonyl chloride group is typically introduced by chlorosulfonation of the aromatic ring, where chlorosulfonic acid or sulfur trioxide adds the sulfonyl group, which is then converted to the sulfonyl chloride by chlorinating agents.

- Difluoromethoxy Group Stability: The difluoromethoxy substituent is electron-withdrawing and sensitive to harsh acidic or basic conditions, necessitating mild reaction conditions during sulfonylation and chlorination.

- Chloro Substituent Influence: The 5-chloro substituent can influence regioselectivity and reactivity, often requiring starting materials already bearing the chloro group to avoid unwanted side reactions.

Alternative Synthetic Routes and Research Findings

- Some literature suggests direct chlorination of 2-(difluoromethoxy)benzene-1-sulfonic acid to the sulfonyl chloride using thionyl chloride under anhydrous conditions to achieve high purity.

- Organic synthesis protocols for related sulfonyl chlorides with trifluoromethyl substituents demonstrate the use of pyridine as a base and solvent to capture HCl formed during sulfonylation, enhancing yield and purity.

- Purification often involves recrystallization from solvents like ethanol, methanol, or ethyl acetate and washing with aqueous acids or bases to remove impurities.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvent | Temperature | Reaction Time | Yield Range | Remarks |

|---|---|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid or SO3 | Anhydrous solvent (e.g., dichloromethane) | 0–50 °C | 1–3 hours | Moderate to high | Requires moisture-free conditions |

| Conversion to sulfonyl chloride | Thionyl chloride or PCl5 | Anhydrous solvent | Reflux or room temp | 1–4 hours | High | Excess reagent often used |

| Ammonolysis (for sulfonamide intermediates) | Ammoniacal liquor | Water or methylene dichloride | 30–70 °C | 40–90 min | 35–88% | Controlled ammonia ratio critical |

| Reduction of nitro to amine | Iron powder + ammonium chloride | Methanol/water or ethanol/water | 40–80 °C | 30–50 min | 38–74% | Batch addition of iron improves control |

Q & A

Basic Question: What are the established synthetic routes for 5-Chloro-2-(difluoromethoxy)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves sulfonation and subsequent chlorination. For example, analogous syntheses start with a substituted benzene derivative (e.g., 5-chloro-2-(difluoromethoxy)benzene) treated with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate. Thionyl chloride (SOCl₂) is then used for chlorination at reflux (60–70°C) . Key factors include:

- pH control : Maintaining acidic conditions prevents premature hydrolysis of the sulfonyl chloride group.

- Stoichiometry : Excess SOCl₂ ensures complete conversion of the sulfonic acid to the sulfonyl chloride.

- Purification : Recrystallization from non-polar solvents (e.g., hexane) improves purity.

Yields typically range from 60–80%, with impurities arising from incomplete chlorination or side reactions with moisture .

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and F NMR confirm the difluoromethoxy group (-OCF₂H) via characteristic splitting patterns (e.g., triplet for -CF₂). C NMR identifies the sulfonyl chloride moiety (~140 ppm for SO₂Cl) .

- X-ray Crystallography : Resolves stereoelectronic effects, such as the planarity of the benzene ring and bond angles at the sulfonyl group. For example, analogous sulfonyl chlorides exhibit C–S–O bond angles of ~106° .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Advanced Question: How can reaction mechanisms involving this sulfonyl chloride be elucidated, particularly in nucleophilic substitutions?

Methodological Answer:

Mechanistic studies often combine kinetic experiments and computational modeling:

- Kinetic Analysis : Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) under controlled pH and temperature. For example, the sulfonyl chloride’s reactivity with amines follows second-order kinetics, dependent on nucleophilicity and steric hindrance .

- DFT Calculations : Density Functional Theory (DFT) predicts transition states and charge distribution. Studies on similar compounds show that electron-withdrawing groups (e.g., -Cl) activate the sulfonyl chloride toward nucleophilic attack by stabilizing the transition state .

Advanced Question: How can contradictory data in synthesis yields or purity be systematically addressed?

Methodological Answer:

Contradictions often arise from:

- Moisture Contamination : Trace water hydrolyzes sulfonyl chloride to sulfonic acid, reducing yield. Use anhydrous solvents and inert atmospheres .

- Side Reactions : Competing electrophilic substitution at the difluoromethoxy group can occur. Mitigate by optimizing reaction temperature and using directing groups.

- Analytical Validation : Cross-validate purity via HPLC (e.g., C18 column, UV detection at 254 nm) and elemental analysis .

Basic Question: What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Handling : Use gloves and eye protection in a fume hood. The compound is moisture-sensitive; avoid contact with water or protic solvents.

- Storage : Store under argon at –20°C in amber glass vials to prevent photodegradation and hydrolysis. Shelf life is typically 6–12 months .

- Quenching : Neutralize waste with cold sodium bicarbonate (NaHCO₃) to minimize hazardous gas (HCl/ SO₂) release .

Advanced Question: How can computational tools predict the environmental or toxicological impact of this compound?

Methodological Answer:

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models estimate toxicity based on sulfonyl chloride’s electrophilicity and logP values. For example, analogs with high logP (>3) may exhibit bioaccumulation risks .

- EPA DSSTox : Databases like DSSTox provide analogs’ ecotoxicological data (e.g., LC50 for aquatic organisms) to infer hazards .

Advanced Question: What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

- Directing Groups : The difluoromethoxy group acts as a meta-director, guiding electrophiles to the 4-position of the benzene ring.

- Protection/Deprotection : Temporarily protect the sulfonyl chloride (e.g., as a sulfonamide) to enable orthogonal functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.